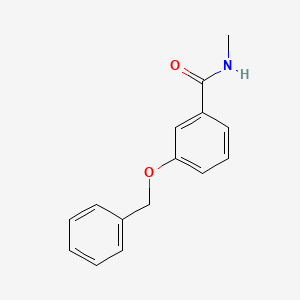![molecular formula C24H20N2O B5466605 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5466605.png)
3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone is a heterocyclic organic compound with a quinazolinone core structure. It is a potential candidate for drug development due to its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with various cellular targets. It has been shown to bind to DNA and inhibit topoisomerase activity, leading to DNA damage and apoptosis. It has also been found to inhibit the activity of various kinases, including protein kinase C and cyclin-dependent kinases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, inhibit the production of inflammatory cytokines and chemokines, and possess antimicrobial activity against a range of bacterial and fungal strains. Additionally, it has been found to inhibit the activity of various kinases, including protein kinase C and cyclin-dependent kinases, which are involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its diverse biological activities. It has been found to exhibit anticancer, antitumor, anti-inflammatory, and antimicrobial activities, making it a potential candidate for drug development. Additionally, its synthesis method has been optimized to produce high yields of the compound with high purity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research and development of 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and infectious diseases. Another direction is to explore its mechanism of action and identify its cellular targets. Additionally, further optimization of its synthesis method and formulation may enhance its bioavailability and pharmacokinetics.
Méthodes De Synthèse
The synthesis of 3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 3-methylanthranilic acid with 4-methylbenzaldehyde in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with acetic anhydride and sodium acetate to yield the final product. This method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
3-(3-methylphenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, anti-inflammatory, and antimicrobial activities. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. Additionally, it has been found to possess antimicrobial activity against a range of bacterial and fungal strains.
Propriétés
IUPAC Name |
3-(3-methylphenyl)-2-[(E)-2-(4-methylphenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-17-10-12-19(13-11-17)14-15-23-25-22-9-4-3-8-21(22)24(27)26(23)20-7-5-6-18(2)16-20/h3-16H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCHYRMWAPJWIU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(phenylsulfonyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5466524.png)
![4-chloro-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5466532.png)
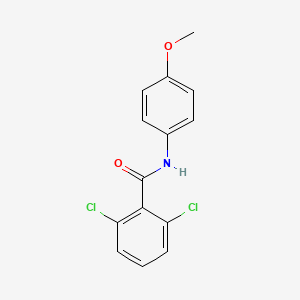
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[1-(2-methoxy-5-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5466545.png)
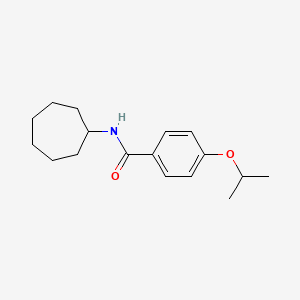
![4-[(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5466556.png)
![4-hydroxy-4,7,7,9,9-pentamethyl-3-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5466568.png)
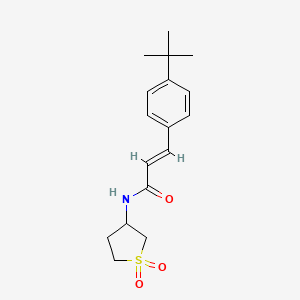
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5466584.png)
![3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5466589.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5466597.png)
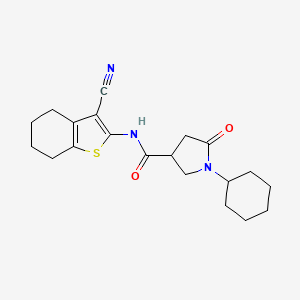
![1-(1,3-benzodioxol-5-ylacetyl)-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5466634.png)
